An In-depth Technical Guide to 3-(Aminomethyl)-2-methylpentane Hydrochloride
An In-depth Technical Guide to 3-(Aminomethyl)-2-methylpentane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-2-methylpentane hydrochloride, identified by the CAS number 2155856-28-1, is a chemical compound with a branched-chain aliphatic structure.[1][2][3] While specific research and application data for this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest potential relevance in medicinal chemistry and drug discovery. Branched-chain aminoalkanes are a class of compounds that have garnered interest for their diverse pharmacological activities. This guide aims to provide a comprehensive technical overview of 3-(Aminomethyl)-2-methylpentane hydrochloride, drawing upon foundational chemical principles and analogous structures to elucidate its properties, potential synthesis, and prospective areas of investigation.
Molecular Profile and Physicochemical Properties
Chemical Structure and Identification
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Chemical Name: 3-(Aminomethyl)-2-methylpentane hydrochloride[2]
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Synonyms: 2-Ethyl-3-methylbutan-1-amine hydrochloride[1]
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Molecular Formula: C7H18ClN[2]
Predicted Physicochemical Data
A summary of predicted physicochemical properties is presented below. These values are computationally derived and serve as a valuable starting point for experimental design.
| Property | Predicted Value |
| Molecular Weight | 151.68 g/mol [1][2] |
| Molecular Formula | C7H18ClN[2] |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Exact Mass | 151.1127771 |
| Monoisotopic Mass | 151.1127771 |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 75.1 |
Data sourced from computational predictions.
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for 3-(Aminomethyl)-2-methylpentane would start from a suitable carbonyl compound.
Caption: Retrosynthetic analysis of the target molecule.
Hypothetical Step-by-Step Synthesis Protocol
The following protocol outlines a potential method for the synthesis and subsequent hydrochloride salt formation.
Step 1: Synthesis of 3-Formyl-2-methylpentane (The Aldehyde Precursor)
This precursor can be synthesized from commercially available starting materials, such as 2-methyl-1-pentanol, through an oxidation reaction.
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Reactants: 2-methyl-1-pentanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
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Procedure:
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Dissolve 2-methyl-1-pentanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add PCC in one portion.
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Stir the reaction mixture at room temperature for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Concentrate the filtrate under reduced pressure to yield the crude aldehyde, 3-formyl-2-methylpentane.
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Purify the aldehyde by distillation if necessary.
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Step 2: Reductive Amination to form 3-(Aminomethyl)-2-methylpentane
This step involves the reaction of the aldehyde with an ammonia source, followed by reduction.
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Reactants: 3-Formyl-2-methylpentane, Ammonia (or ammonium chloride), Sodium cyanoborohydride (or another suitable reducing agent), Methanol.
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Procedure:
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Dissolve 3-formyl-2-methylpentane in methanol.
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Add a solution of ammonia in methanol (or ammonium chloride).
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Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
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Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
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Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.
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Reactants: Crude 3-(Aminomethyl)-2-methylpentane, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
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Procedure:
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Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-(Aminomethyl)-2-methylpentane hydrochloride.
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Potential Pharmacological Significance and Areas for Investigation
The structural characteristics of 3-(Aminomethyl)-2-methylpentane hydrochloride suggest potential interactions with biological systems. The branched-chain aliphatic backbone is a common feature in molecules with neurological and metabolic activity.
Analogy to Branched-Chain Amino Acids (BCAAs)
The core structure of the molecule bears a resemblance to branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. BCAAs are essential amino acids with significant roles in protein synthesis, energy metabolism, and signaling pathways.[4][5][6][7] They are known to influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[4]
Caption: Simplified BCAA signaling pathway.
Given this structural similarity, 3-(Aminomethyl)-2-methylpentane hydrochloride could be investigated for its potential to modulate similar pathways.
Potential as a Neuromodulator
Many small aliphatic amines exhibit activity in the central nervous system (CNS). The aminomethyl group could potentially interact with various receptors and transporters in the brain. Further research could explore its binding affinity for targets such as:
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GABA Receptors: As a structural analog of GABAergic modulators.
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Ion Channels: Potential modulation of voltage-gated or ligand-gated ion channels.
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Neurotransmitter Transporters: Possible inhibition or modulation of monoamine transporters.
Therapeutic Hypotheses
Based on the above considerations, 3-(Aminomethyl)-2-methylpentane hydrochloride could be a candidate for investigation in several therapeutic areas:
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Metabolic Disorders: Due to its similarity to BCAAs, it could have applications in conditions related to metabolic dysregulation.[8]
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Neurological Conditions: Its potential as a neuromodulator warrants investigation in models of epilepsy, anxiety, or neuropathic pain.
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Oncology: The link between BCAA metabolism and cancer progression suggests that analogs could have an impact on tumor growth and survival.[8]
Future Research Directions
To fully elucidate the potential of 3-(Aminomethyl)-2-methylpentane hydrochloride, a systematic and multi-faceted research approach is required.
Caption: Proposed preclinical research workflow.
Key Experimental Workflows
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Chemical Synthesis and Characterization: The first step is to synthesize and fully characterize the compound, including confirmation of its structure by NMR, mass spectrometry, and elemental analysis.
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In Vitro Pharmacological Profiling: A broad panel of in vitro assays should be conducted to identify its primary biological targets. This would include receptor binding assays, enzyme inhibition assays, and functional cell-based assays.
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In Vivo Efficacy Studies: Once a primary target or pathway is identified, the compound should be tested in relevant animal models of disease to assess its in vivo efficacy.
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ADME/Tox Studies: A comprehensive evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile is crucial for determining its drug-like properties and potential for further development.
Conclusion
While 3-(Aminomethyl)-2-methylpentane hydrochloride (CAS 2155856-28-1) is not a widely studied compound, its chemical structure provides a compelling rationale for further investigation. Its resemblance to branched-chain amino acids and other bioactive small molecules suggests a potential for interesting pharmacological activity. This technical guide provides a foundational understanding of the compound, a plausible synthetic route, and a roadmap for future research. It is hoped that this information will stimulate further exploration of this and related molecules within the scientific and drug development communities.
References
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Pharmacological activities of branched-chain amino acids: specificity of tissue and signal transduction - PubMed. Available from: [Link]
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Regulation of branched-chain amino acid metabolism and pharmacological effects of ... - PubMed. Available from: [Link]
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Branched-Chain Amino Acids: Metabolism, Benefits and Role in Disease. Available from: [Link]
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Branched-chain amino acids as pharmacological nutrients in chronic liver disease - PubMed. Available from: [Link]
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Branched Chain Amino Acids - PMC - NIH. Available from: [Link]
Sources
- 1. 2155856-28-1|2-Ethyl-3-methylbutan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 3-(aminomethyl)-2-methylpentane hydrochloride | 2155856-28-1 [chemicalbook.com]
- 3. 3-(Aminomethyl)-2-methylpentane hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Pharmacological activities of branched-chain amino acids: specificity of tissue and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of branched-chain amino acid metabolism and pharmacological effects of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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